1-(叠氮甲基)-2-碘苯

描述

1-(Azidomethyl)-2-iodobenzene is a compound that can be associated with azidoiodinanes, a class of compounds that have been synthesized from benziodoxoles and trimethylsilyl azide to form stable, crystalline compounds . These compounds are of interest due to their potential utility in organic synthesis, particularly in the azidation of various organic substrates. Although the provided papers do not directly discuss 1-(Azidomethyl)-2-iodobenzene, they provide insights into the chemistry of related azido compounds and their reactivity.

Synthesis Analysis

The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-2-iodobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds. The synthesis is notable for its mild reaction conditions, which could be advantageous for the synthesis of 1-(Azidomethyl)-2-iodobenzene and related compounds.

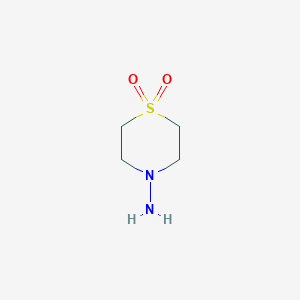

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry . The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine. The geometry of the I(III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase. This information is crucial for understanding the molecular structure of 1-(Azidomethyl)-2-iodobenzene, as it likely shares similar structural characteristics.

Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes . The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines. Additionally, the photoreaction of 1-azido-2-nitrobenzene, a compound with an azido group on the benzene ring, leads to the formation of benzofuroxan and involves a triplet nitrene intermediate . These findings suggest that 1-(Azidomethyl)-2-iodobenzene could undergo similar photoreactions or serve as a reagent for azidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance (ESR) . These techniques have revealed intermediates in the photoreaction pathways and provided insights into the stability and reactivity of these compounds. The azidomethyl group in related compounds has been shown to be versatile, capable of undergoing hydrolysis or being replaced by alkyl or aryl residues . This versatility suggests that 1-(Azidomethyl)-2-iodobenzene may also exhibit a range of chemical behaviors, making it a potentially valuable compound in synthetic chemistry.

科学研究应用

合成和化学性质

三唑衍生物合成:1-(叠氮甲基)-2-碘苯已被用于合成 1,4-二取代 1,2,3-三唑。这些三唑衍生自 1-(叠氮甲基)苯及其变体,显示出作为钢铁缓蚀剂的潜力。这表明它在创造具有工业应用的化合物中的作用 (Negrón-Silva 等,2013)。

唑类化合物的芳基化:在钯催化的反应中,碘苯(一种相关化合物)被用来对唑类化合物进行芳基化,证明了它在有机合成和分子化学改性中的潜力 (Pivsa-Art 等,1998)。

芳基化中的机理研究:对涉及碘苯和吲哚的钯催化芳基化过程的进一步探索,提供了对反应机理和区域选择性的见解,强调了此类化合物在理解复杂化学过程中的重要性 (Lane 等,2005)。

生物化学和材料科学中的应用

膜成分的标记:1-叠氮-4-碘苯(与 1-(叠氮甲基)-2-碘苯密切相关)已被用于膜成分的光活共价标记。这对研究膜生物化学和了解细胞结构具有重要意义 (Klip & Gitler,1974)。

双环对二碘苯的合成:涉及碘苯的研究(包括 1-(叠氮甲基)-2-碘苯等化合物)促成了高度取代碘苯的合成。这些化合物在材料科学和有机合成中间体中具有潜在应用 (Yamamoto 等,2006)。

用于推进的富氮化合物:使用叠氮碘烷试剂合成的四氮烯衍生物已显示出作为富氮化合物的潜力,可用于推进系统。这突出了叠氮基官能化化合物在先进材料应用中的作用 (Gilloux 等,2014)。

药物和药学化学

2-氨基苯并恶嗪酮的合成:1-叠氮-2-碘苯已用于钯催化的 2-氨基苯并恶嗪酮合成中,说明了它们在开发新药物化合物中的重要性 (Zhang 等,2019)。

红细胞膜的标记:1-叠氮-4-[125I]碘苯被用来标记红细胞膜,有助于研究膜蛋白及其功能。这与了解人类健康和疾病中的细胞机制有关 (Wells & Findlay,1980)。

属性

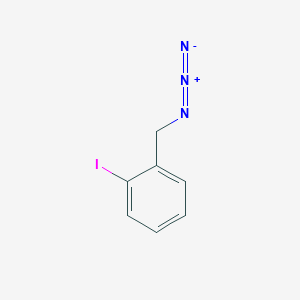

IUPAC Name |

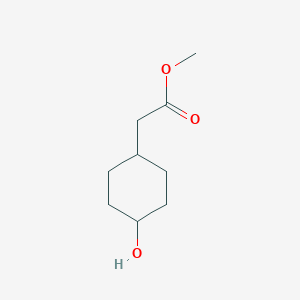

1-(azidomethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZLSCZYFOAARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469510 | |

| Record name | 1-azidomethyl-2-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-2-iodobenzene | |

CAS RN |

405198-82-5 | |

| Record name | 1-azidomethyl-2-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 1-(azidomethyl)-2-iodobenzene play in the synthesis of benzo-fused thiacycles?

A1: 1-(Azidomethyl)-2-iodobenzene serves as a crucial starting material in the copper-catalyzed one-pot synthesis of 4H-benzo[e][1,3]thiazines []. The reaction proceeds through a tandem process involving an intermolecular C–S coupling between 1-(azidomethyl)-2-iodobenzene and a sulfur source (potassium thioacetate, thiobenzoate, or ethyl xanthogenate), followed by an intramolecular cyclization. This method bypasses the need to isolate the imine intermediate, offering a streamlined approach to these valuable heterocyclic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。